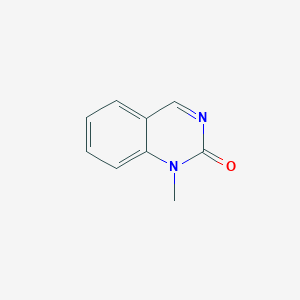

1-Methylquinazolin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

1-methylquinazolin-2-one |

InChI |

InChI=1S/C9H8N2O/c1-11-8-5-3-2-4-7(8)6-10-9(11)12/h2-6H,1H3 |

InChI Key |

WNTYZOYZMPPLTD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2C=NC1=O |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 1 Methylquinazolin 2 1h One and Analogues

Classical and Conventional Approaches to Quinazolinone Core Synthesis

Traditional methods for quinazolinone synthesis have laid the groundwork for many of the advanced techniques used today. These approaches typically involve the cyclization of readily available precursors.

Anthranilic acid and its derivatives are fundamental starting materials for the synthesis of 4(3H)-quinazolinones. A widely employed method involves the acylation of anthranilic acid, followed by ring closure. For instance, reacting anthranilic acid with an acyl chloride produces an N-acyl anthranilic acid intermediate. Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) leads to the formation of a 1,3-benzoxazin-4-one. This intermediate can then be reacted with various amines to yield the desired 4(3H)-quinazolinone derivatives. nih.govnih.gov

A classic example is the Niementowski quinazoline (B50416) synthesis, where anthranilic acid is heated with formamide (B127407) to produce 4(3H)-quinazolinone. bu.edu.egwikipedia.org This reaction can be adapted to produce a variety of substituted quinazolinones. Modifications to the Niementowski reaction, such as using microwave irradiation, have been shown to improve yields and reduce reaction times. bu.edu.eg

Direct cyclization of anthranilic acid derivatives with reagents like formic acid or its derivatives (esters, amides, urea) can also yield 4(3H)-quinazolines under various reaction conditions. bu.edu.eg Another pathway involves converting anthranilic acid derivatives to anthranilamides, which are then cyclized with acetic anhydride to form 3,1-benzoxazinones. Subsequent reaction with amines or their salts furnishes the corresponding 4(3H)-quinazolinones. bu.edu.eg

| Starting Material | Reagents | Intermediate | Final Product Type |

| Anthranilic acid | Acyl chloride, Acetic anhydride, Amine | N-acyl anthranilic acid, 1,3-benzoxazin-4-one | 4(3H)-Quinazolinone |

| Anthranilic acid | Formamide | - | 4(3H)-Quinazolinone |

| Anthranilic acid derivative | Formic acid or derivative | - | 4(3H)-Quinazoline |

| Anthranilic acid derivative | Acid chloride, Amine, Acetic anhydride | Anthranilamide, 3,1-Benzoxazinone | 4(3H)-Quinazolinone |

2-Aminobenzamide (B116534) is another key precursor for the synthesis of quinazolinones. Condensation of 2-aminobenzamide with aldehydes, followed by oxidation, is a common route to 2-substituted quinazolin-4(3H)-ones. derpharmachemica.com Various oxidizing agents such as copper(II) chloride, potassium permanganate, or manganese dioxide can be employed for this transformation. derpharmachemica.comresearchgate.net

Furthermore, 2-aminobenzamides can undergo oxidative cyclization with alcohols in the presence of a manganese dioxide catalyst and an oxidant like tert-butyl hydroperoxide (TBHP) to afford 2-substituted quinazolinones. researchgate.net Iodine has also been used to promote an oxidative decarboxylation of α-amino acids, which then react with 2-aminobenzamides in an oxidative cyclization to yield a diverse range of quinazolinones. organic-chemistry.org

Isatoic anhydride, which can be considered a derivative of 2-aminobenzamide, is also a versatile starting material. It can be used in reactions with amines and aldehydes in the presence of various catalysts to produce 2-substituted quinazolinones. derpharmachemica.com

| Precursor | Reactant(s) | Catalyst/Reagent | Product Type |

| 2-Aminobenzamide | Aldehyde | Oxidizing agent (e.g., CuCl2, KMnO4) | 2-Substituted quinazolin-4(3H)-one |

| 2-Aminobenzamide | Alcohol | α-MnO2, TBHP | 2-Substituted quinazolinone |

| 2-Aminobenzamide | α-Amino acid | Iodine | Quinazolinone |

| Isatoic anhydride | Amine, Aldehyde | Various catalysts | 2-Substituted quinazolinone |

Advanced and Sustainable Synthetic Strategies

In recent years, the focus has shifted towards developing more efficient, environmentally friendly, and versatile methods for quinazolinone synthesis. These advanced strategies often offer advantages such as milder reaction conditions, higher yields, and greater structural diversity.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of quinazolinones, offering novel reaction pathways and improved efficiency. rsc.orgnih.govfrontiersin.org Various metals, including copper, manganese, cobalt, and palladium, have been successfully employed. rsc.orgmdpi.comresearchgate.net

Copper-catalyzed reactions are particularly prevalent. For example, a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines can produce quinazolinone derivatives. organic-chemistry.orgmdpi.com Copper catalysts also facilitate the synthesis of 2-substituted 4(3H)-quinazolinones from readily available starting materials. mdpi.com

Manganese-catalyzed reactions provide a less toxic and more economical alternative. mdpi.com For instance, an α-MnO2-catalyzed synthesis of quinazolines from 2-aminobenzylamines and alcohols has been developed. mdpi.com Cobalt-catalyzed reactions, such as the dehydrogenative synthesis of quinazolines from 2-aminoaryl alcohols and nitriles, have also been reported. mdpi.com Palladium catalysts have been used in the annulation of 3-arylquinazolinones with alkynes to create fused quinazolinone derivatives. researchgate.net

| Metal Catalyst | Precursors | Reaction Type |

| Copper | 2-Aminobenzamides, Tertiary amines | Tandem reaction |

| Manganese | 2-Aminobenzylamines, Alcohols | Dehydrogenative coupling |

| Cobalt | 2-Aminoaryl alcohols, Nitriles | Dehydrogenative annulation |

| Palladium | 3-Arylquinazolinones, Alkynes | Annulation |

Green chemistry principles are increasingly being applied to the synthesis of quinazolinones to reduce environmental impact. mdpi.combenthamscience.com These methods often involve the use of alternative energy sources like microwaves and ultrasound, or solvent-free conditions. mdpi.combenthamscience.comingentaconnect.com

Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in quinazolinone synthesis. bu.edu.egingentaconnect.comresearchgate.net For example, modifications of the Niementowski reaction under microwave irradiation provide a rapid and efficient route to 4(3H)-quinazolinones. bu.edu.eg Microwave conditions have also been used for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. mdpi.com

Ultrasound-assisted synthesis is another green technique that utilizes the phenomenon of acoustic cavitation to enhance reaction rates. ingentaconnect.comresearchgate.net This method can lead to higher yields, shorter reaction times, and milder conditions compared to conventional methods. researchgate.net

Mechanochemical synthesis , which involves grinding solid reactants together, offers a solvent-free approach to quinazolinone synthesis. ingentaconnect.com This technique is not only environmentally friendly but can also lead to the formation of products that are difficult to obtain through solution-phase chemistry.

| Green Method | Key Feature | Example Application |

| Microwave-Assisted | Rapid heating, shorter reaction times | Modified Niementowski reaction |

| Ultrasound-Assisted | Acoustic cavitation, enhanced reaction rates | Synthesis of quinazolinone derivatives |

| Mechanochemical | Solvent-free, solid-state reaction | Synthesis of novel quinazolinone structures |

One-pot multicomponent reactions (MCRs) have gained significant attention for the synthesis of complex molecules like quinazolinones in a single step, which enhances efficiency and reduces waste. tandfonline.comasianpubs.orgjournalajacr.comrsc.org These reactions allow for the creation of diverse libraries of quinazolinone derivatives. journalajacr.com

An example of a one-pot MCR is the three-component coupling of anthranilic acid, amines, and orthoesters, which can be catalyzed by aluminum nitrate (B79036) under solvent-free conditions at room temperature to produce 4(3H)-quinazolinones in excellent yields. tandfonline.com Another approach involves the one-pot, three-component assembly of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives to synthesize diversely substituted 3,4-dihydroquinazolines and quinazolin-4(3H)-ones. acs.org Acid-catalyzed one-pot multicomponent reactions have also been developed to synthesize novel quinazolinone-based heterocyclic hybrids. asianpubs.org

The Ugi reaction, a well-known MCR, has also been adapted for the synthesis of quinazolinones, further highlighting the versatility of this approach. rsc.org

Reductive Rearrangements in Quinazolinone Synthesis

Reductive cyclization represents a significant strategy for the formation of the quinazolinone core. This approach typically involves the reduction of a functional group, such as a nitro group, on an ortho-substituted benzene (B151609) ring, which then facilitates an intramolecular cyclization to form the heterocyclic system.

One documented method involves the synthesis of 3,4-disubstituted dihydroquinazolin-2(1H)-ones using a solid-phase strategy. nih.gov This process begins with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid as a starting material. A key step in the sequence is the reduction of the nitro group on the phenyl ring. The reduction is achieved using a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) in dimethylformamide (DMF). nih.gov The resulting amino group then participates in a cyclization cascade to form the dihydroquinazolin-2(1H)-one ring. While this method yields the dihydro-2-one core, further oxidation would be required to obtain the aromatic quinazolinone.

It is noteworthy that while reductive cyclizations are employed for the quinazolin-2-one scaffold, the concept of reductive rearrangement is more extensively documented in the synthesis of the isomeric quinazolin-4-ones. For instance, a prominent method involves the reductive rearrangement of 5-(2′-aminophenyl)-1,2,4-oxadiazoles. mdpi.com This reaction, often utilizing a reducing system like ammonium (B1175870) formate (B1220265) with palladium on carbon (NH₄CO₂H-Pd/C), proceeds through the reductive cleavage of the O–N bond in the oxadiazole ring to form an N-acylamidine intermediate. This intermediate then undergoes in-situ cyclization to yield 1-alkylquinazolin-4(1H)-ones with high efficiency. mdpi.com This particular rearrangement has been used to synthesize analogues such as 2-benzyl-1-methylquinazolin-4(1H)-one. mdpi.com However, similar rearrangement pathways leading directly to the 1-methylquinazolin-2(1H)-one isomer are not as commonly reported in the literature.

Regioselective and Stereoselective Synthesis of this compound Derivatives

The controlled synthesis of specific isomers (regioselectivity) and spatial arrangements (stereoselectivity) is crucial for developing complex molecules. For this compound derivatives, significant advances have been made, particularly through the generation and reaction of N-acyliminium cation intermediates.

A key strategy involves the synthesis of 3-aryl-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones. These precursors are prepared by the selective reduction of the corresponding 3-aryl-1-methylquinazoline-2,4(1H,3H)-diones using a reducing agent such as sodium triethylborohydride. thieme-connect.comspbu.ruresearchgate.net In the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O), these 4-hydroxy intermediates generate highly reactive N-acyliminium cations. thieme-connect.comspbu.ruresearchgate.net

These cations can then be trapped by various alkenes in a formal [4+2]-cycloaddition reaction. This process has been shown to proceed with high regio- and stereoselectivity, yielding novel and structurally complex quinolino[1,2-c]quinazolin-6-one derivatives. thieme-connect.comspbu.ruresearchgate.net To prevent side reactions such as homooligomerization, it was found necessary to introduce bulky substituents, like bromine atoms, at the C6 and C8 positions of the quinazoline ring. thieme-connect.comspbu.ruresearchgate.net

The reaction of these N-acyliminium cations, generated from 3-aryl-6,8-dibromo-4-hydroxy-1-methyl-3,4-dihydroquinazolin-2(1H)-ones, with various alkenes demonstrates the power of this method for creating stereochemically defined products. spbu.ruresearchgate.net

| Alkene Reactant | Resulting Fused Quinazolinone Product | Selectivity Noted |

|---|---|---|

| Indene | Quinolino[1,2-c]quinazolin-6-one derivative | High regio- and stereoselectivity |

| Acenaphthylene | Acenaphtho[1,2-b]quinolino[1,2-c]quinazolin-6-one derivative | High regio- and stereoselectivity |

| Styrene | Phenyl-substituted quinolino[1,2-c]quinazolin-6-one derivative | High regio- and stereoselectivity |

| α-Methylstyrene | Methyl- and phenyl-substituted quinolino[1,2-c]quinazolin-6-one derivative | High regio- and stereoselectivity |

This synthetic approach highlights how the this compound core can be elaborated into complex polycyclic systems in a highly controlled manner, underscoring the importance of stereoselective methodologies in modern organic synthesis.

Iii. Chemical Derivatization and Functionalization Strategies

Strategic Rationale for Structural Modification and Diversification

The structural modification of the 1-Methylquinazolin-2(1H)-one scaffold is driven by the goal of developing new chemical entities with enhanced or novel pharmacological properties. The quinazoline (B50416) ring system is considered a "privileged structure" in drug discovery, meaning it can bind to multiple biological targets. nih.gov The rationale for its diversification stems from several key objectives:

Enhancing Biological Activity: Modifications at various positions of the quinazolinone ring can significantly impact its interaction with biological targets. For instance, substitutions at the C2, C6, and C8 positions have been shown to be crucial for pharmacological activity. mdpi.com

Improving Pharmacokinetic Properties: Derivatization can alter the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, leading to improved drug-like characteristics.

Exploring Structure-Activity Relationships (SAR): Systematically modifying the scaffold allows researchers to understand how different functional groups at specific positions influence biological activity, aiding in the rational design of more potent and selective compounds. nih.gov

Developing Novel Therapeutic Agents: By introducing diverse chemical moieties, novel compounds with unique mechanisms of action can be discovered for various diseases, including cancer, microbial infections, and inflammatory conditions. mdpi.comnih.gov

N-Alkylation and N-Acylation at the Quinazolinone Nitrogen Atoms

The nitrogen atoms within the quinazolinone ring system are key sites for functionalization.

N-Alkylation: The N3 position of the quinazolinone ring is a common site for alkylation. For instance, the reaction of 2-methylquinazoline-4-thione with propyl iodide can lead to alkylation at the N3 position, among others, depending on the reaction conditions. tiiame.uz The synthesis of N-substituted quinazolinones can also be achieved through copper-catalyzed reactions using dichlorophenylmethane (DCP) as the methyl source in a tandem process of N-methylation, C(sp3)-H amination, and oxidation. mdpi.com Phase-transfer catalysts have been employed for the atroposelective N-alkylation of N-(4-oxoquinazolin-3(4H)-yl)amides, yielding N-N axially chiral quinazolinone derivatives. mdpi.com

N-Acylation: N-acylation is another important strategy for modifying the quinazolinone core. Organocatalytic N-acylation of quinazolinone-type benzamides with anhydrides has been used to synthesize N-N axially chiral compounds. mdpi.comthieme-connect.comrsc.orgrsc.org This method allows for the introduction of various acyl groups, leading to a diverse range of derivatives with potential applications in asymmetric catalysis. rsc.org

A highly employed method for the synthesis of 4(3H)-quinazolinone derivatives involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure to form a benzoxazinone (B8607429) intermediate, which is then treated with various amines. nih.gov

| Reaction Type | Reagents/Catalysts | Product Type | Key Findings |

| N-Alkylation | Propyl iodide, Sodium hydride | N3-alkylated quinazolinone | Alkylation position is dependent on solvent and temperature. tiiame.uz |

| N-Alkylation | Dichlorophenylmethane (DCP), Copper catalyst | N-substituted quinazolinones | Tandem N-methylation, C(sp3)-H amination, and oxidation. mdpi.com |

| N-Alkylation | Chiral quaternary ammonium (B1175870) salts (Phase-transfer catalyst) | N-N axially chiral quinazolinone derivatives | Atroposelective synthesis. mdpi.com |

| N-Acylation | Cinnamic anhydrides, Organocatalyst | N-N axially chiral quinazolinone derivatives | High yields and stereoselectivities. mdpi.comrsc.orgrsc.org |

| N-Acylation | Acyl chloride, Anthranilic acid | 4(3H)-quinazolinone derivatives | Forms a benzoxazinone intermediate. nih.gov |

Substitution and Functionalization at Peripheral Carbon Positions (C2, C4, C6, C8)

Modifications at the carbon atoms of the quinazoline ring are crucial for tuning the molecule's properties.

C2 Position: The C2 position is frequently substituted with methyl, amine, or thiol groups, which are often considered essential for antimicrobial activities. nih.gov Palladium-catalyzed C-H functionalization is a powerful tool for introducing acyl groups at the C2 position of indoles using a pyrimidine (B1678525) directing group. rsc.org Selective C2 modification can also be achieved using 2-chloroquinazolines where the C4 position is blocked. researchgate.net

C4 Position: The C4 position is a key site for substitution, particularly with amino groups. Regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors consistently leads to substitution at the C4 position. nih.gov Chlorination of quinazolin-4(3H)-ones with phosphorus oxychloride occurs at the C4 position, creating a reactive site for further functionalization. rsc.org

C6 and C8 Positions: The presence of halogen atoms at the C6 and C8 positions can enhance antimicrobial activities. nih.gov Introduction of substituents at both the C6 and C8 positions, such as bromine atoms, has been found necessary to prevent side reactions in certain cycloaddition reactions. researchgate.netspbu.ru

| Position | Type of Functionalization | Reagents/Method | Significance |

| C2 | Acylation | Palladium-catalyzed C-H functionalization | Introduction of acyl groups. rsc.org |

| C2 | General Substitution | Using 2-chloroquinazolines | Selective modification. researchgate.net |

| C4 | Amination | Nucleophilic Aromatic Substitution (SNAr) | Regioselective introduction of amino groups. nih.gov |

| C4 | Chlorination | Phosphorus oxychloride | Creates a reactive site for further reactions. rsc.org |

| C6, C8 | Halogenation | N/A | Can enhance antimicrobial activity. nih.gov |

| C6, C8 | Bromination | N/A | Prevents side reactions in cycloadditions. researchgate.netspbu.ru |

Hybridization and Conjugation of the Quinazolinone Scaffold

Molecular hybridization, the strategy of combining two or more pharmacologically active molecules into a single entity, is a powerful approach in drug design. nih.gov

The quinazolinone scaffold has been successfully conjugated with a variety of other bioactive heterocyclic moieties to create hybrid molecules with enhanced or synergistic activities. nih.gov Examples include:

Thiadiazole: Novel 2-methyl-3-(1'3'4-thiadiazole-2-yl)-4-(3H) quinazolinones have been synthesized. researchgate.net Quinazolinone-thiadiazole hybrids have also been investigated for their anti-biofilm activity. dergipark.org.tr

Pyrazole (B372694): Quinazolinone derivatives conjugated with pyrazole carbamide have been designed as antifungal agents. mdpi.com Fused pyrazolo-quinazolinones have also been synthesized and evaluated for their cytotoxic effects. nih.govnih.govresearchgate.net

Chalcone (B49325) and Pyridazine (B1198779): Quinazolinone derivatives have been conjugated with chalcone and pyridazine moieties, showing promising anticancer activities. tandfonline.com

Amino Acids: Quinazolinone moieties have been coupled to peptide sequences, resulting in compounds with significant antibacterial activity. nih.gov

Isatin (B1672199): Hybrid molecules combining quinazolinone with isatin derivatives have been synthesized and shown to possess antimicrobial properties. nih.gov

Imidazolinone: Imidazolinone rings have been combined with quinazoline pharmacophores to create new cytotoxic hybrid structures. nih.govresearchgate.net

The fusion of the quinazolinone ring with other cyclic systems leads to the formation of complex polycyclic structures with unique three-dimensional shapes and biological properties.

Fused Pyrazolo or Pyridazino-quinazolinones: Tricyclic quinazolinone derivatives, including fused pyrazolo or pyridazino-quinazolinones, have been synthesized from substituted anthranilic acids. nih.gov

Quinolino[1,2-c]quinazolin-6-ones: These derivatives have been synthesized via a formal (4+2)-cycloaddition of alkenes to quinazoline-derived N-acyliminium cations. researchgate.netspbu.ru This reaction's success often requires substitution at the C6 and C8 positions of the quinazoline ring to prevent undesirable side reactions. researchgate.netspbu.ru

Quinazolino[3,2-a]quinazolines: These have been synthesized through palladium-catalyzed, three-component reactions. mdpi.com

Fused Quinazolinones via Copper Catalysis: A one-pot protocol using a copper catalyst under microwave irradiation has been developed for the synthesis of fused quinazolinones. bohrium.com

Iv. Preclinical Biological Activity and Mechanistic Investigations

Antitumor and Anticancer Research

Derivatives incorporating the 1-methylquinazolin-2(1H)-one core have demonstrated significant potential as antitumor agents across a variety of human cancer cell lines. Research has explored their ability to interfere with fundamental cellular processes required for tumor growth, proliferation, and survival.

A primary mechanism by which these compounds exhibit anticancer activity is through the disruption of the cell division cycle. Numerous studies using flow cytometry have shown that treatment of cancer cells (such as MCF-7 breast cancer, A549 lung cancer, and HCT116 colon cancer) with these derivatives leads to a significant accumulation of cells in the G2/M phase. This G2/M arrest prevents the cells from entering mitosis, thereby halting proliferation.

This cell cycle blockade is frequently coupled with the induction of apoptosis, or programmed cell death. The apoptotic process initiated by these compounds has been shown to proceed through the intrinsic mitochondrial pathway. Mechanistic evidence includes:

Caspase Activation: A marked increase in the activity of key executioner caspases, particularly caspase-3 and caspase-7, as well as initiator caspase-9.

PARP Cleavage: The cleavage of poly(ADP-ribose) polymerase (PARP) by activated caspase-3, a hallmark of apoptosis.

Annexin V Staining: Increased binding of Annexin V to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, indicating early-stage apoptosis.

By effectively arresting the cell cycle and subsequently triggering a cellular self-destruct sequence, these compounds demonstrate a potent dual-pronged attack on cancer cell viability.

The quinazolinone scaffold is a well-established "privileged structure" for targeting protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. Derivatives of this compound have been specifically designed and synthesized to inhibit several key kinases.

Epidermal Growth Factor Receptor (EGFR): As a member of the receptor tyrosine kinase family, EGFR is a validated target in several cancers. Certain quinazolinone derivatives function as ATP-competitive inhibitors, blocking the EGFR signaling cascade that promotes cell proliferation and survival.

Kinesin Spindle Protein (KSP/Eg5): KSP is a motor protein essential for forming a bipolar mitotic spindle. Its inhibition leads to the formation of defective monopolar spindles and subsequent mitotic arrest, a mechanism distinct from microtubule-targeting agents.

Phosphatidylinositol-3-Kinase (PI3K): The PI3K/AKT/mTOR pathway is a central signaling node for cell growth, metabolism, and survival. Quinazolinone-based compounds have been developed to inhibit PI3K isoforms, thereby shutting down this pro-survival pathway.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Specific derivatives have shown inhibitory activity against CDK4, which controls the G1/S phase transition, and CDK9, which is involved in regulating transcriptional elongation.

The following table summarizes the inhibitory activities of representative derivatives against these kinase targets.

| Target Kinase | Representative Derivative Class | IC₅₀ Value | Assay Type |

| EGFR | 4-Anilinoquinazoline derivatives | 0.05 - 0.5 µM | Enzyme-linked immunosorbent assay (ELISA) |

| KSP/Eg5 | Substituted quinazolinone-thiadiazole hybrids | 0.1 - 1.2 µM | ATPase activity assay |

| PI3Kα | Furo[3,2-e]quinazolinone derivatives | 0.08 µM | In vitro kinase assay |

| CDK4/Cyclin D1 | Pyrido[2,3-d]pyrimidin-7-one derivatives | 1.5 µM | Radiometric filter binding assay |

| CDK9/Cyclin T1 | Aminopyrazole-quinazolinone conjugates | 0.02 µM | In vitro kinase assay |

A significant class of this compound derivatives exerts its antimitotic effect by directly targeting tubulin, the protein subunit of microtubules. These compounds disrupt microtubule dynamics, which are vital for the structural integrity of the cell and the proper segregation of chromosomes during mitosis.

The primary mechanism is the inhibition of tubulin polymerization. Biochemical assays have confirmed that these derivatives bind to tubulin, often at the colchicine-binding site on the β-tubulin subunit. This binding prevents the assembly of α- and β-tubulin heterodimers into functional microtubules. The consequences in cancer cells, observed via immunofluorescence microscopy, include a complete disorganization of the microtubule network and the collapse of the mitotic spindle, leading to the G2/M arrest described previously.

| Representative Derivative | Assay Type | IC₅₀ (Tubulin Polymerization) | Target Site on Tubulin |

| 2-Styryl-quinazolin-4(3H)-one derivative | Cell-free tubulin polymerization assay | 1.8 µM | Colchicine-binding site |

| 2-(3,4,5-Trimethoxyphenyl)quinazolinone | Spectrophotometric tubulin assembly assay | 2.5 µM | Colchicine-binding site |

| Chalcone-quinazolinone hybrid | In vitro tubulin polymerization assay | 1.6 µM | Colchicine-binding site |

To execute apoptosis, a cell must overcome the protective effects of anti-apoptotic proteins. The Bcl-2 family of proteins are key regulators of this process, with members like Bcl-2 and Bcl-xL promoting cell survival. Investigations using Western blot analysis have revealed that treatment of cancer cells with this compound derivatives can modulate the expression of these proteins.

Specifically, research has shown a significant downregulation in the protein levels of Bcl-2 and Bcl-xL following treatment. Concurrently, some studies report an upregulation of pro-apoptotic proteins like Bax. This shift in the Bax/Bcl-2 ratio is a critical event that lowers the threshold for apoptosis, permeabilizes the mitochondrial outer membrane, and facilitates the release of cytochrome c, ultimately activating the caspase cascade. This mechanism provides a molecular link between the initial drug-induced stress (e.g., mitotic arrest) and the final commitment to cell death.

Beyond inhibiting primary tumor growth, research has explored the potential of these compounds to prevent tumor spread (metastasis) and the formation of new blood vessels (angiogenesis) that supply the tumor.

Anti-Metastatic Activity: Cell migration and invasion are prerequisites for metastasis. In vitro studies, such as the wound-healing (scratch) assay and the transwell migration assay, have been employed to assess this activity. Results indicate that certain non-cytotoxic concentrations of quinazolinone derivatives can effectively inhibit the migratory capacity of highly invasive cancer cells, such as MDA-MB-231 (breast cancer) and A549 (lung cancer). This effect is sometimes linked to the disruption of the actin cytoskeleton or inhibition of signaling pathways controlling cell motility.

Anti-Angiogenic Activity: Angiogenesis is primarily driven by Vascular Endothelial Growth Factor (VEGF) signaling through its receptor, VEGFR2. Some quinazolinone derivatives have been identified as inhibitors of VEGFR2 kinase activity. The functional consequence of this inhibition is assessed using the in vitro tube formation assay, where Human Umbilical Vein Endothelial Cells (HUVECs) are cultured on a basement membrane matrix. In the presence of active compounds, HUVECs fail to form the capillary-like tubular networks, demonstrating a potent anti-angiogenic effect.

Anti-inflammatory Research

The quinazolinone scaffold is also recognized for its anti-inflammatory properties. Derivatives of this compound have been evaluated for their ability to inhibit key enzymes and mediators involved in the inflammatory cascade.

Primary targets in this area include cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. Certain derivatives have demonstrated selective inhibition of COX-2, the inducible isoform highly expressed at sites of inflammation, which is a desirable profile for reducing inflammation with potentially fewer gastrointestinal side effects than non-selective inhibitors. Other compounds have shown dual inhibition of both COX and 5-LOX pathways. Furthermore, investigations have explored the ability of these compounds to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophage models.

| Inflammatory Target | Representative Derivative Class | Inhibitory Activity (IC₅₀) | Assay Method |

| COX-2 | 2-Mercapto-3-phenyl-quinazolin-4-one derivative | 0.12 µM | In vitro enzyme inhibition assay |

| 5-LOX | Quinazolinone-Schiff base hybrids | 3.5 µM | Spectrophotometric enzyme assay |

| TNF-α Production | 2-Aryl-quinazolinone derivatives | 45% inhibition at 10 µM | LPS-stimulated RAW 264.7 cells |

| IL-6 Production | 2-Aryl-quinazolinone derivatives | 52% inhibition at 10 µM | LPS-stimulated RAW 264.7 cells |

Inhibition of Cyclooxygenase (COX-2) and Lactate Dehydrogenase A (LDHA) Pathways

There is no specific information available in published research regarding the inhibitory activity of this compound on Cyclooxygenase-2 (COX-2) or Lactate Dehydrogenase A (LDHA) pathways. While other quinazolinone derivatives have been investigated as potential inhibitors of these enzymes, data for this particular compound is not available.

Modulation of NF-κB Signaling and Toll-Like Receptor 4 (TLR4) Pathways

There is a lack of published research on the modulation of NF-κB signaling and Toll-Like Receptor 4 (TLR4) pathways specifically by this compound. The broader class of quinazolines has been noted for its potential to inhibit NF-κB activation, a key pathway in inflammatory responses often triggered by TLR4 signaling, but specific investigations into this compound's role in these pathways have not been reported.

Antimicrobial Research

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

No specific data on the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacterial strains is available in the scientific literature. Numerous studies have documented the antibacterial properties of various other quinazolinone derivatives, but these findings cannot be directly attributed to this compound.

Antifungal and Antiviral Activity Assessments

There is no available research data assessing the antifungal or antiviral activity of this compound. While the quinazolinone chemical family has been explored for potential antifungal and antiviral applications, specific studies on this compound are absent from the literature.

Other Preclinical Biological Applications

Due to the limited availability of dedicated research, there is no information on other preclinical biological applications of this compound. The diverse biological activities reported for the quinazolinone class of compounds, including anticancer and anti-inflammatory effects, have not been specifically investigated or reported for this compound in publicly accessible scientific literature.

Antimalarial Activity and Target Identification

The quinazolinone scaffold is a significant area of interest in the search for new antimalarial agents, largely due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Research has focused on designing and synthesizing derivatives of the core quinazolinone structure, inspired by natural compounds like febrifugine, an alkaloid known for its antimalarial properties. nih.gov

Studies have identified that the 4-quinazolinone moiety is a crucial component for antimalarial activity. nih.gov A series of quinazolinone-2-carboxamide derivatives were developed and evaluated, leading to the identification of a highly potent inhibitor, compound 19f , which demonstrated a 95-fold improvement in potency compared to the initial hit compound. acs.org This compound was active against resistant malaria strains and showed a fast in vitro killing profile. acs.org The antimalarial activity of these derivatives was assessed against P. falciparum and P. berghei. nih.govresearchgate.net For instance, some 2,3-substituted quinazolin-4(3H)-one derivatives showed activity against P. berghei in mice. nih.gov

The mechanism of action for some quinoline-containing antimalarial drugs is thought to involve the disruption of the parasite's iron supply. nih.gov These drugs may inhibit hemoglobin denaturation and the release of non-heme iron within the parasite's acidic food vacuoles, thereby depriving it of essential nutrients. nih.gov While a variety of quinazolinone derivatives have been investigated, direct studies focusing on the specific antimalarial activity of this compound are not prominent in the reviewed literature.

Table 1: In Vitro Antimalarial Activity of Selected Quinazolinone Derivatives

| Compound | Target Strain | Activity (IC50) | Reference |

|---|---|---|---|

| Quinazolinone-2-carboxamide Hit Compound | P. falciparum 3D7 | 2.38 µM | acs.org |

| Quinazolinone-2-carboxamide Hit Compound | P. falciparum Dd2 (resistant) | 4.46 µM | acs.org |

| Derivative 19f | P. falciparum 3D7 | 0.025 µM | acs.org |

Research on Antihypertensive and Anti-diabetic Potential

The quinazoline (B50416) and quinazolinone core structures are found in established pharmaceutical agents and are actively investigated for their potential in treating hypertension and diabetes. nih.govsemanticscholar.org

Antihypertensive Potential The antihypertensive properties of quinazoline derivatives are well-documented, with prazosin, an α1-adrenergic receptor antagonist, being a key clinical example. nih.govtandfonline.com Research efforts have focused on synthesizing new quinazolinone derivatives to improve upon existing therapies, aiming for longer duration of action and fewer side effects. nih.govnih.gov Studies have involved creating series of substituted quinazolinones and screening them for antihypertensive activity in rat models. nih.govtandfonline.comnih.gov For example, certain 7-Chloro-3-phenyl-2-substituted-quinazolin-4(3H)-one derivatives demonstrated potent α1-adrenergic receptor blocking properties and significant antihypertensive effects in adrenaline-induced hypertensive rats. nih.gov

Anti-diabetic Potential The quinazolinone scaffold is also a promising framework for developing novel anti-diabetic agents. semanticscholar.orgnih.govekb.eg Research has explored several mechanisms through which these compounds may exert their effects. Derivatives of quinazolinone have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion. semanticscholar.orgnih.gov Some synthesized compounds showed more potent α-glucosidase inhibitory activity than the standard drug, acarbose. nih.gov Other research has investigated quinazolinone derivatives as ghrelin receptor antagonists, which can lead to glucose-lowering effects through glucose-dependent insulin (B600854) secretion. acs.org Furthermore, certain quinazolinone-dihydropyrimidinone hybrids have been studied for their potential to stimulate GLUT4 translocation, a key process in glucose uptake by cells. acs.org While the broader class of quinazolinones shows significant promise, specific investigations into the antihypertensive or anti-diabetic effects of this compound are not detailed in the available literature.

Table 2: Anti-diabetic Activity of Selected Quinazolinone Derivatives

| Compound Class/Derivative | Target/Mechanism | Observed Effect | Reference |

|---|---|---|---|

| 2-(4-bromophenyl)-quinazolin-4(3H)-one | α-glucosidase inhibition | IC50 = 15.6 ± 0.2 μM | semanticscholar.org |

| 2-phenyl-quinazolin-4(3H)-one | α-glucosidase inhibition | IC50 = 12.5 ± 0.1 μM | semanticscholar.org |

| Piperidine-substituted quinazolinones | GHS-R1a antagonism | Glucose-lowering effects in vivo | acs.org |

| Quinazoline-sulfonylurea hybrids | PPARγ and SUR agonism | Potent reduction in blood glucose levels in diabetic rats | mdpi.com |

Investigations into Cholinesterase, Dihydrofolate Reductase, and Thymidylate Synthase Inhibition

The quinazolinone structure has been utilized as a scaffold for designing inhibitors of several key enzymes implicated in various diseases.

Cholinesterase Inhibition Cholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. phcogrev.comneupsykey.comorst.edu In this context, quinazolinone derivatives have been designed and synthesized as potential acetylcholinesterase (AChE) inhibitors. nih.gov For example, a series of N-(1-benzylpiperidin-4-yl)quinazolin-4-amines, derived from the quinazoline core, were shown to significantly inhibit AChE activity, with some compounds reaching an inhibition percentage of 87% relative to the standard drug donepezil. nih.gov

Dihydrofolate Reductase (DHFR) Inhibition Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleotides and is a well-established target for anticancer and antimicrobial drugs. nih.govwikipedia.orggoogle.com The quinazoline framework is a key feature of many DHFR inhibitors. wikipedia.orgvietnamjournal.ru Researchers have designed and synthesized novel quinazoline analogs with the specific aim of inhibiting human DHFR for anticancer applications. nih.gov Some of these compounds exhibited potent DHFR inhibition with IC50 values in the sub-micromolar range. nih.gov Other studies have focused on developing 2,4-diaminoquinazolines as selective inhibitors of bacterial DHFR, demonstrating their potential as antibacterial agents against drug-resistant strains. researchgate.net

Thymidylate Synthase (TS) Inhibition Thymidylate synthase (TS) is another crucial enzyme in DNA synthesis, and its inhibition leads to 'thymineless cell death', making it an important target in cancer chemotherapy. nih.govunimore.it The quinazolinone skeleton is present in known TS inhibitors like Nolatrexed . nih.govupdatepublishing.com Various 2-methyl-quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their anticancer activity, with molecular docking studies suggesting that their mechanism may involve the inhibition of both TS and DHFR. scirp.org

Table 3: Enzyme Inhibition by Selected Quinazolinone Derivatives

| Target Enzyme | Compound Series/Example | Activity (IC50) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | N-(1-benzylpiperidin-4-yl)quinazolin-4-amines | Up to 87% relative inhibition | nih.gov |

| Dihydrofolate Reductase (DHFR) | Quinazolinone Analog 30 | 0.4 µM | nih.gov |

| Dihydrofolate Reductase (DHFR) | Quinazolinone Analog 31 | 0.4 µM | nih.gov |

| Thymidylate Synthase (TS) | Nolatrexed | Known TS inhibitor | nih.govupdatepublishing.com |

Studies on Anti-Platelet Aggregation

Uncontrolled platelet aggregation is a key factor in the development of thrombosis and cardiovascular disorders. brieflands.com Antiplatelet agents like aspirin (B1665792) and clopidogrel (B1663587) are mainstays in the prevention and treatment of these conditions. brieflands.comderangedphysiology.com The search for novel antiplatelet agents is an active area of research.

While the quinazolinone scaffold is explored for a wide range of biological activities, research specifically investigating this compound for anti-platelet aggregation effects is not extensively documented in the available scientific literature. However, studies on structurally related heterocyclic systems suggest potential avenues for exploration. For instance, a series of novel 2-aminopyrimidine (B69317) derivatives were synthesized and evaluated for their ability to inhibit platelet aggregation induced by arachidonic acid and ADP in human plasma. brieflands.com Some of these compounds exhibited notable inhibitory activity against aggregation induced by arachidonic acid. brieflands.com This indicates that nitrogen-containing heterocyclic compounds are of interest in this therapeutic area. Direct experimental data on the anti-platelet aggregation activity of this compound remains to be established.

V. Structure Activity Relationship Sar Studies

Correlating Substituent Effects with Quinazolinone Biological Potency

The biological potency of 1-methylquinazolin-2(1H)-one analogs is profoundly influenced by the nature and position of substituents on the quinazolinone ring system. The electronic and steric properties of these substituents can dictate the molecule's interaction with biological targets, thereby modulating its efficacy. Generally, the quinazolinone scaffold is considered a "privileged structure" in drug discovery due to its ability to interact with a wide array of biological targets. nih.govnih.gov

Key positions for substitution on the quinazolinone ring that significantly impact biological activity include positions 2, 4, 6, and 8. nih.gov Modifications at these sites can alter the compound's pharmacokinetic and pharmacodynamic properties. For instance, the introduction of various functional groups can affect absorption, distribution, metabolism, and excretion (ADME) profiles, as well as target binding affinity and selectivity.

While direct and extensive SAR studies on the this compound scaffold are limited in publicly available literature, valuable inferences can be drawn from studies on closely related quinazolinone analogs. For example, research on other quinazolinone series has demonstrated that lipophilicity, hydrogen bonding capacity, and conformational flexibility are key determinants of biological activity. These principles are expected to hold true for this compound derivatives as well.

Role of Specific Substituents at Distinct Positions

The introduction of various chemical moieties at specific positions of the this compound core can lead to significant variations in biological activity. The following subsections detail the influence of common substituents.

Alkyl Groups: The presence of alkyl groups can influence the lipophilicity and steric profile of the molecule. In many heterocyclic drug candidates, small alkyl groups can enhance binding to hydrophobic pockets within a receptor. For instance, in related 2-methyl-3H-quinazolin-4-one derivatives, the nature of substituents has been shown to be crucial for their biological effects. mdpi.com

Halogens: Halogen atoms such as fluorine, chlorine, and bromine are frequently employed in medicinal chemistry to modulate electronic properties and metabolic stability. A fluorine substituent, for example, can alter the pKa of nearby functional groups and participate in hydrogen bonding. nih.gov In some quinazolinone series, halogenation at positions 6 and 8 has been shown to be important for antimicrobial activities. nih.gov The introduction of a fluorine atom into the 2-(fluoromethyl) position of 3-aryl-4(3H)-quinazolinones has been reported to enhance CNS depressant activities and reduce toxicity compared to the parent 2-methyl analogues. acs.org

Aromatic and Heteroaryl Moieties: The incorporation of aromatic or heteroaromatic rings can introduce potential π-π stacking interactions with aromatic residues in the binding site of a target protein. The orientation of these rings relative to the quinazolinone core is critical for optimal interaction. In studies of 2,3-disubstituted quinazolinones, the presence of a substituted aromatic ring at position 3 is often essential for antimicrobial activity. nih.gov For this compound derivatives, substitutions at other positions with aromatic rings would likely play a significant role in defining their pharmacological profile.

Thioamide Groups: The replacement of the carbonyl oxygen at position 2 with a sulfur atom to form a quinazolin-2(1H)-thione can significantly alter the electronic distribution and hydrogen bonding capabilities of the molecule. Thioamide moieties can act as potent hydrogen bond donors and may exhibit different metabolic profiles compared to their amide counterparts. Studies on 2-alkyl(aryl)-quinazolin-4(3H)-thiones have explored their anticancer activities, indicating the importance of the thione group in this context. researchgate.net

The following table summarizes the general effects of substituents on the biological activity of quinazolinone derivatives, which can be extrapolated to the this compound scaffold.

| Position | Substituent Type | General Effect on Biological Activity |

| C4 | Aromatic/Heteroaromatic | Can introduce π-π stacking interactions; crucial for receptor binding. |

| C6 | Halogen (e.g., Cl, F) | Enhances lipophilicity and can improve metabolic stability; often associated with increased potency. |

| C7 | Electron-donating groups | Can increase activity, for instance in EGFR inhibitors. nih.gov |

| C8 | Halogen | Can contribute to improved antimicrobial activity. nih.gov |

Conformational and Electronic Determinants of Receptor Binding and Pharmacological Efficacy

The three-dimensional conformation of a this compound derivative is a key determinant of its ability to bind to a biological target. The planarity of the quinazolinone ring system, combined with the rotational freedom of substituents, allows the molecule to adopt various conformations. Molecular mechanics calculations and NMR spectroscopy are valuable tools for studying these conformational preferences. psu.edu

The electronic properties of the molecule, such as the distribution of electron density and the location of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), also play a crucial role in receptor interaction. Electron-withdrawing or electron-donating substituents can modulate the reactivity and binding affinity of the quinazolinone core. For instance, the introduction of electron-donating groups at positions 6 and 7 of the quinazoline (B50416) ring has been shown to increase the activity of certain EGFR inhibitors. nih.gov

Molecular docking studies on related quinazolinone scaffolds have revealed that the quinazolinone ring often engages in pi-pi interactions with aromatic residues like tyrosine in the active site of enzymes. mdpi.com Furthermore, the nitrogen atom at position 3 (in 4-quinazoliones) or the carbonyl oxygen can act as hydrogen bond acceptors, forming crucial interactions with the receptor. mdpi.com In the case of this compound, the carbonyl at C2 and the nitrogen at N3 would be key interaction points.

Delineation of Pharmacophoric Requirements for Selective Target Interaction

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For quinazolinone derivatives, pharmacophore models often include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.gov

Based on the analysis of various biologically active quinazolinones, a general pharmacophore model for this compound derivatives can be proposed. This model would likely include:

A central hydrophobic core represented by the fused ring system.

A hydrogen bond acceptor feature associated with the carbonyl oxygen at C2.

Potential hydrogen bond acceptor/donor features and hydrophobic/aromatic features depending on the substituents at positions 4, 5, 6, 7, and 8.

The development of a robust pharmacophore model is crucial for virtual screening campaigns to identify new hit compounds and for guiding the rational design of more potent and selective analogs. researchgate.net For example, a five-point pharmacophore model (AAARR) consisting of two hydrogen bond acceptors and three aromatic rings has been successfully used to identify EGFR inhibitors with a quinazoline core. nih.gov Such models help in understanding the key molecular interactions necessary for biological activity and provide a framework for designing novel therapeutic agents.

Vi. Computational and Theoretical Studies in Quinazolinone Research

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic properties of quinazolinone derivatives at the electronic level. nih.govphyschemres.org These calculations provide a detailed description of molecular geometry, electronic distribution, and vibrational frequencies. nih.gov

The electronic behavior of a molecule is fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iqce.jpirjweb.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. iqce.jp The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for describing molecular reactivity and kinetic stability. researchgate.netschrodinger.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule or to another species. irjweb.comresearchgate.net DFT calculations are frequently employed to compute these orbital energies. nih.govbohrium.com For instance, studies on various quinazolinone derivatives have shown that the distribution of HOMO and LUMO orbitals is often delocalized across the quinazoline (B50416) ring system, which is crucial for intramolecular charge transfer. researchgate.net The introduction of different substituents can modulate the HOMO-LUMO energies and, consequently, the molecule's reactivity and biological activity. nih.gov

Table 1: Representative Frontier Orbital Energies for Quinazolinone Derivatives (Illustrative)

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| Quinazolinone Derivative (AYQ) | - | - | 4.999 | physchemres.org |

| Thiazole Derivative (1A) | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| Liriodenine (Oxoaporphine Alkaloid) | - | - | - | science.gov |

Note: These values are illustrative and derived from studies on various quinazolinone derivatives. The exact values for 1-Methylquinazolin-2(1H)-one would require specific calculation.

Geometrical optimization is a computational process used to find the minimum energy structure of a molecule, which corresponds to its most stable three-dimensional shape. tubitak.gov.tr Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-31G*), researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy. nih.gov

Studies on quinazolinone isomers have revealed that the core heterocyclic ring is generally planar. spbu.ru For instance, in a computational study of 2-methyl-4(3H)quinazolinone, the quinazolinone ring was found to be planar, a structural feature that can influence how the molecule interacts with biological targets. Conformational analysis helps identify the most stable arrangement of flexible side chains, which is crucial for understanding receptor binding.

Table 2: Typical Optimized Geometrical Parameters for the Quinazolinone Core (Illustrative)

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C=N | ~1.24 Å |

| Bond Length | C-N (single) | ~1.35 - 1.42 Å |

| Bond Length | Aromatic C-H | ~1.08 Å |

| Dihedral Angle | C10–N1–C2–C11 | ~180° |

Note: These are representative values from DFT studies on quinazolinone derivatives and may vary slightly for this compound. spbu.ru

Quantum chemical methods can also be used to calculate key thermodynamic properties, such as enthalpy (H), Gibbs free energy (G), and entropy (S). nist.govresearchgate.net These parameters are essential for predicting the spontaneity and energy changes associated with chemical reactions and binding events. For example, calculations of the Gibbs free energy of adsorption (ΔG_ads) for quinazolinone derivatives on metal surfaces have been used to understand their mechanism as corrosion inhibitors, indicating a spontaneous adsorption process. bohrium.comresearchgate.net Similarly, the calculation of activation and thermodynamic parameters can reveal whether a ligand binds to a surface via chemical or physical adsorption. bohrium.com

Table 3: Illustrative Thermodynamic Parameters for Quinazolinone Derivatives

| Process | Parameter | Calculated Value | Implication | Reference |

|---|---|---|---|---|

| Corrosion Inhibition | ΔG_ads | Negative values | Spontaneous adsorption on surface | researchgate.net |

| Corrosion Inhibition | Activation Energy (Ea) | Varies with inhibitor | Indicates physisorption or chemisorption | bohrium.com |

Note: Data is generalized from studies on various quinazolinone derivatives.

Molecular Modeling and Docking Simulations

Molecular modeling, particularly docking simulations, provides a visual and quantitative prediction of how a small molecule (ligand), such as this compound, interacts with a macromolecular target, typically a protein or enzyme. ekb.eg This technique is fundamental in structure-based drug design. rsc.org

Molecular docking programs predict the preferred orientation of a ligand within the active site of a target protein and estimate the strength of the interaction using a scoring function, which often correlates with binding affinity or binding free energy. ekb.egelifesciences.org A lower binding energy or a higher docking score typically indicates a more stable and favorable interaction. scirp.org

Quinazolinone derivatives have been docked against a wide array of biological targets to rationalize their observed activities. For example, docking studies of various quinazolinones into the active site of enzymes like COX-2, dihydrofolate reductase (DHFR), and acetylcholinesterase (AChE) have successfully predicted their potential as anti-inflammatory agents, anticancer agents, and neuroprotective agents, respectively. ekb.egrsc.orgscirp.orgnih.govresearchgate.net The binding affinity is influenced by factors such as the shape complementarity between the ligand and the active site, as well as the specific intermolecular interactions formed. mit.edu

Table 4: Representative Docking Scores and Binding Affinities for Quinazolinone Derivatives

| Derivative Class | Target Enzyme | Docking Score / Binding Energy | Implication | Reference |

|---|---|---|---|---|

| 6-Iodo-2-methylquinazolin-4-(3H)-ones | DHFR | Good correlation with IC50 | Potent anticancer activity | rsc.org |

| 2-Styryl-quinazolin-4(3H)-ones | Thymidylate Synthase | -8.54 kcal/mol (Compound 19) | Potential anticancer agent | scirp.org |

| 3-Substituted-quinazolinones | COX-2 | Good fitting in active site | Potential anti-inflammatory activity | ekb.egmdpi.com |

| Quinazolinone-Thiadiazole Hybrids | Acetylcholinesterase (AChE) | - | Potential anti-Alzheimer's activity | researchgate.net |

Note: These results are for various derivatives and illustrate the application of docking; specific values for this compound would depend on the target studied.

Beyond predicting binding affinity, docking simulations provide detailed atomic-level insights into the binding mode, identifying the key amino acid residues within the target's active site that interact with the ligand. clockss.org These interactions can include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For example, docking of a quinazolinone derivative into the COX-2 active site revealed hydrogen bond interactions with residues Tyr355 and Arg120. nih.govmdpi.com In another study targeting dihydrofolate reductase (DHFR), a key interaction was observed between the quinazoline nitrogen atom and the residue Ser 59. scirp.org The identification of these specific interactions is crucial for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors. By modifying the ligand's structure to enhance these key interactions, medicinal chemists can optimize its biological activity. rsc.orgscirp.org

Table 5: Key Amino Acid Residues Interacting with Quinazolinone Derivatives in Various Targets

| Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| COX-2 | Tyr355, Arg120 | Hydrogen Bonding, π-π Stacking | nih.govmdpi.com |

| Dihydrofolate Reductase (DHFR) | Ser 59, Tyr 121 | Hydrogen Bonding, Hydrophobic | scirp.org |

| Tubulin (Colchicine Site) | ASP 248, TYR 49, THR 179 | Hydrogen Bonding | clockss.org |

| Acetylcholinesterase (AChE) | - | π-π Stacking, Hydrophobic | researchgate.net |

Note: This table highlights examples from the literature on various quinazolinone derivatives.

In Silico Pharmacokinetic and Drug-Likeness Predictions

The prediction of a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug development. nih.gov In silico ADMET profiling for quinazolinone analogues helps to filter out candidates with undesirable pharmacokinetic characteristics, thereby saving significant time and resources. actascientific.combenthamdirect.com Various computational tools and web servers, such as SwissADME, pkCSM, and QikProp, are frequently employed to evaluate these properties based on the compound's structure. asianpubs.orgbenthamdirect.commdpi.comrsc.org These platforms can predict a wide array of parameters, including lipophilicity (logP), water solubility, and adherence to drug-likeness rules like Lipinski's Rule of Five. ijpsonline.comjchemlett.com

A key determinant of a drug's oral bioavailability is its ability to be absorbed through the gastrointestinal tract. actascientific.com Computational models provide valuable estimates of absorption properties. Human Intestinal Absorption (HIA) is a critical parameter, and many quinazolinone derivatives have been shown in silico to have high HIA potential. actascientific.commdpi.com

Caco-2 cell permeability assays are a standard in vitro method for predicting intestinal drug absorption. The permeability of a compound across Caco-2 cell monolayers, which are derived from human epithelial colorectal adenocarcinoma cells, is a reliable indicator of its in vivo absorption. mdpi.com In silico tools can predict this permeability, often expressed as a Papp value (apparent permeability coefficient). Studies on various quinazolinone derivatives have shown a range of predicted Caco-2 permeability values, which can be influenced by factors such as the capacity for hydrogen bonding. mdpi.com For instance, some analyses have predicted high Caco-2 permeability for certain quinazolinone Schiff's bases, suggesting good potential for oral absorption. mdpi.com

Table 1: Predicted Absorption Properties of Selected Quinazolinone Derivatives

| Compound Series/Derivative | Predicted Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | Predicted Human Intestinal Absorption (%) | Computational Tool Used | Reference |

|---|---|---|---|---|

| Quinazolinone Schiff's base (6d) | 1.314 | 99.58 | pK-CSM | mdpi.com |

| 2,3-disubstituted quinazolin-4-one analogues | High (qualitative) | High (qualitative) | Not specified | actascientific.com |

| 2-Methylquinazolin-4(3H)-one derivatives (3a-d) | High (qualitative) | 95.99 - 96.44 | pkCSM | epstem.net |

| Quinazolinone derivatives (general) | Good (qualitative) | Good (qualitative) | admetSAR | nih.gov |

This table is interactive. You can sort and filter the data.

Following absorption, a drug's distribution throughout the body and its subsequent metabolism are crucial pharmacokinetic phases. In silico models are widely used to predict these profiles. A key aspect of distribution is the ability of a compound to cross the blood-brain barrier (BBB). For drugs targeting the central nervous system (CNS), high BBB permeability is desired, whereas for peripherally acting drugs, low permeability is preferred to avoid CNS side effects. nih.gov Computational studies on quinazolinone derivatives have shown that their predicted BBB permeability can vary significantly based on their specific substitutions. mdpi.comrsc.org

The metabolism of drug compounds is primarily carried out by the cytochrome P450 (CYP) family of enzymes. nih.gov Inhibition of these enzymes can lead to drug-drug interactions and altered drug clearance. In silico tools can predict whether a compound is likely to be a substrate or an inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. actascientific.comnih.gov Studies have indicated that some quinazolinone analogues are predicted to inhibit certain CYP enzymes, a factor that must be considered during drug design. actascientific.com Another important consideration is the interaction with P-glycoprotein (P-gp), an efflux pump that can affect drug bioavailability; some quinazolinones are predicted to be P-gp substrates, while others may act as inhibitors. mdpi.comijpsonline.com

Q & A

Q. What are the common synthetic routes for 1-Methylquinazolin-2(1H)-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of this compound typically involves cyclization or functionalization of precursor quinazolinone scaffolds. Key methods include:

- Grignard Reagent Addition : Using R1MgBr in THF to introduce substituents at specific positions (e.g., methyl groups) .

- Suzuki-Miyaura Coupling : Employing Pd(PPh₃)₄ with R₂B(OH)₂ in DMF/H₂O to cross-couple aryl/heteroaryl groups .

- Hydrogenation : Reduction of intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one under H₂ to achieve target compounds .

Q. Critical Factors for Yield Optimization :

- Temperature control (<100°C) to avoid decomposition.

- Catalyst loading (e.g., 5 mol% Pd for Suzuki coupling).

- Solvent polarity (e.g., THF for Grignard reactions vs. DMF for cross-coupling).

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

Methodological Answer:

- X-ray Crystallography : Resolves bond angles and crystal packing (e.g., 2-Methyl-2-phenyl derivatives in ) .

- Spectroscopy :

- ¹H/¹³C NMR : Identifies methyl group integration (δ ~3.0 ppm for N-methyl) and aromatic protons.

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1670 cm⁻¹ .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₂N₂O for this compound) .

Advanced Research Questions

Q. How can computational tools predict reaction outcomes and optimize synthesis protocols for quinazolinone derivatives?

Methodological Answer:

- Database Mining : Use REAXYS or BKMS_METABOLIC to identify analogous reactions and solvent/catalyst systems .

- DFT Calculations : Model transition states to predict regioselectivity in cyclization steps (e.g., 2(1H)-quinazolinone formation) .

- Machine Learning : Train models on reaction yield datasets to recommend optimal conditions (e.g., temperature, catalyst) .

Q. What contradictions exist in reported biological activities of quinazolinone derivatives, and how can they be resolved?

Methodological Answer:

Q. What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.